molecular formula C16H11BrClN3OS2 B3646436 2-bromo-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

2-bromo-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3646436
M. Wt: 440.8 g/mol
InChI Key: IFDGLZYNCIXCPH-UHFFFAOYSA-N
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Description

2-bromo-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C17H12BrClN2OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Benzamide Group: The benzamide group is attached via an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of critical biological processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide
  • 2-bromo-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide

Uniqueness

2-bromo-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the bromine and thiadiazole moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS2/c17-13-4-2-1-3-12(13)14(22)19-15-20-21-16(24-15)23-9-10-5-7-11(18)8-6-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDGLZYNCIXCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
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2-bromo-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 3
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2-bromo-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 4
2-bromo-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
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2-bromo-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
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2-bromo-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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